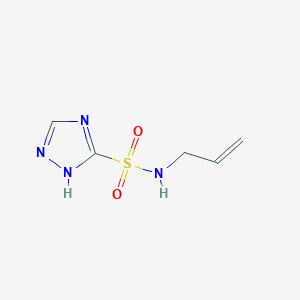![molecular formula C9H9Cl3N4O2 B4291312 2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide](/img/structure/B4291312.png)
2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide
Vue d'ensemble
Description
2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide, also known as TDCM, is a chemical compound that has been widely used in scientific research applications. TDCM is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Applications De Recherche Scientifique
2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide has been extensively used in scientific research applications, particularly in the field of cancer research. PARP inhibitors, including 2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide, have been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. 2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide has also been used as a tool to study the role of PARP in DNA repair and its implications in cancer development.
Mécanisme D'action
2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide inhibits PARP by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage, which can ultimately result in cell death. 2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide has been shown to be a potent inhibitor of PARP, with an IC50 value of 0.3 μM.
Biochemical and Physiological Effects:
2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. 2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In addition, 2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide in lab experiments is its potency as a PARP inhibitor. 2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib. However, one of the limitations of using 2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide in scientific research. One direction is to explore its potential as a therapeutic agent in cancer treatment. Another direction is to study its effects on other cellular processes, such as autophagy and apoptosis. Additionally, there is a need to develop more soluble forms of 2,4,6-trichloro-N-[(2,2-dimethylhydrazino)carbonyl]nicotinamide to improve its use in lab experiments.
Propriétés
IUPAC Name |
2,4,6-trichloro-N-(dimethylaminocarbamoyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3N4O2/c1-16(2)15-9(18)14-8(17)6-4(10)3-5(11)13-7(6)12/h3H,1-2H3,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGDBKAYALMYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)NC(=O)C1=C(N=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4291233.png)

![3,3'-hexane-1,6-diylbis(4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one)](/img/structure/B4291257.png)
![N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4291266.png)

![7-(4-bromobenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one](/img/structure/B4291276.png)


![N-[1-(1-adamantyl)ethyl]-5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitroaniline](/img/structure/B4291310.png)
![bis[2-(tert-butylthio)ethyl] (methylenedi-4,1-phenylene)biscarbamate](/img/structure/B4291315.png)
![ethyl 1-[4-nitro-2-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl]piperidine-4-carboxylate](/img/structure/B4291317.png)
![ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate](/img/structure/B4291326.png)
![N,N'-ethane-1,2-diylbis[4-(trifluoromethyl)benzamide]](/img/structure/B4291333.png)
